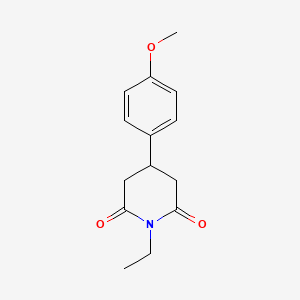
2,3,3,6-Tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,6-Tetramethylheptane is an organic compound with the molecular formula C11H24. It is a branched alkane, characterized by its four methyl groups attached to the heptane backbone. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,6-Tetramethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of precursor compounds. This method ensures high yield and purity of the final product. The reaction is conducted at elevated temperatures and pressures, using hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions
2,3,3,6-Tetramethylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of haloalkanes.
Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Cracking: Thermal cracking is performed at temperatures above 500°C, often in the presence of a catalyst like zeolites.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,3,3,6-tetramethylheptanol, 2,3,3,6-tetramethylheptanal, or 2,3,3,6-tetramethylheptanoic acid.
Substitution: Halogenated derivatives such as 2,3,3,6-tetramethylheptyl chloride or bromide.
Cracking: Smaller alkanes and alkenes, such as methane, ethane, and propene.
Scientific Research Applications
2,3,3,6-Tetramethylheptane has various applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and properties of branched alkanes.
Biology: Used in studies involving lipid metabolism and the effects of branched hydrocarbons on biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,3,6-Tetramethylheptane in chemical reactions involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily dictated by the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetramethylheptane
- 2,2,6,6-Tetramethylheptane
- 2,3,4,4-Tetramethylheptane
Uniqueness
2,3,3,6-Tetramethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
61868-51-7 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,3,6-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-9(2)7-8-11(5,6)10(3)4/h9-10H,7-8H2,1-6H3 |
InChI Key |
ZVRALCAHDAJURU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14557231.png)


![4-Propylphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14557242.png)

![Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14557251.png)


![7-[2-(3-Hydroxy-3-methyloct-1-EN-1-YL)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14557261.png)



![5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol](/img/structure/B14557286.png)
